molecular formula C24H28N4O2 B368556 N,N-diethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide CAS No. 942884-95-9

N,N-diethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide

Cat. No.: B368556
CAS No.: 942884-95-9
M. Wt: 404.5g/mol
InChI Key: NIBAKUPEEBTBEB-UHFFFAOYSA-N
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Description

N,N-diethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide is a chemical compound with the CAS Number 942884-95-9 and a molecular formula of C24H28N4O2 . It has a molecular weight of 404.50 g/mol and is identified by the SMILES string: CCN(C(=O)Cn1c(nc2c1cccc2)C1CC(=O)N(C1)c1ccc(cc1)C)CC . This reagent is supplied for research purposes and is strictly not intended for human or animal use . The compound features a complex structure combining a benzodiazole (benzimidazole) core, a 5-oxopyrrolidin ring, and a N,N-diethylacetamide side chain. Benzimidazole derivatives are privileged structures in medicinal chemistry, known for interacting with a range of biological targets and exhibiting various pharmacological activities . Compounds with similar structural motifs, particularly those incorporating the N,N-diethylacetamide group, have been investigated as high-affinity ligands for the peripheral-type benzodiazepine receptor (TSPO), a key protein implicated in neuroinflammation and studied as a biomarker using imaging techniques like SPECT and PET . This suggests potential research applications in developing molecular imaging probes or in studying neurological conditions. Furthermore, related diazepino[1,2-a]benzimidazole derivatives have been reported in scientific literature to display significant anxiolytic and analgesic properties in preclinical models, often with an improved side-effect profile compared to classical benzodiazepines . Researchers may find this compound valuable for exploratory synthesis in neuroscience, medicinal chemistry, and drug discovery programs. It is available for purchase in quantities ranging from 5mg to 100mg .

Properties

IUPAC Name

N,N-diethyl-2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-4-26(5-2)23(30)16-28-21-9-7-6-8-20(21)25-24(28)18-14-22(29)27(15-18)19-12-10-17(3)11-13-19/h6-13,18H,4-5,14-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBAKUPEEBTBEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-diethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide (CAS Number: 942884-95-9) is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.

Structural Characteristics

The molecular formula of this compound is C24H28N4O2C_{24}H_{28}N_{4}O_{2} with a molecular weight of 404.5 g/mol. Its structure includes a benzodiazole moiety and a pyrrolidine ring, which are known to contribute significantly to its biological properties.

Research indicates that compounds with similar structural features often exhibit significant biological activities, particularly as enzyme inhibitors. For instance, this compound has shown potential in inhibiting enzymes involved in DNA repair mechanisms, specifically 8-oxo-guanine DNA glycosylase. This inhibition is crucial for maintaining genomic stability and could have implications in cancer therapeutics.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Enzyme Inhibition Inhibits 8-oxo-guanine DNA glycosylase, impacting DNA repair processes.
Anti-inflammatory Potentially exhibits anti-inflammatory properties, similar to other benzodiazoles.
Anticancer May have anticancer effects due to its structural similarity to known anticancer agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of N,N-diethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-y]-1H-benzodiazol-1-y}acetamide, it is beneficial to compare it with other compounds possessing similar moieties:

Compound Name Structural Features Biological Activity Unique Aspects
1-(4-methylphenyl)-5-hydroxypyrrolidinPyrrolidine ringAntioxidant propertiesHydroxyl group enhances solubility
4-(2-chloroanilino)-benzimidazoleBenzimidazole coreAnticancer activityChlorine substitution increases potency
5-(pyridinyl)-benzimidazoleBenzimidazole core with pyridineAnti-inflammatory effectsPyridine enhances interaction with receptors

The dual functionality derived from both the benzodiazole and pyrrolidine components in N,N-diethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-y]-1H-benzodiazol-1-y}acetamide allows for diverse biological interactions not present in simpler analogs .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of N,N-diethyl derivatives. For example, a study highlighted the synthesis process involving multiple reaction steps tailored to enhance biological activity through structural modification. These modifications aim to optimize binding affinity to target proteins or enzymes using techniques such as surface plasmon resonance and molecular docking studies .

Comparison with Similar Compounds

Core Heterocyclic Modifications

The target compound shares a benzimidazole core with derivatives reported in (e.g., compounds 12 , 13 , and 14 ). Key differences include:

  • Substituent Position on Phenyl Ring: The target compound has a 4-methylphenyl group, whereas compound 12 in features a 3-methylphenyl substitution .
  • Pyrrolidinone Linkage: The 5-oxopyrrolidin-3-yl group is conserved across analogs, but its connectivity varies. For example, compound 13 replaces the acetamide side chain with a 3,5-dimethylpyrazolyl group, which could alter solubility and hydrogen-bonding capacity .

Side Chain Variations

  • Acetamide Functionalization : The N,N-diethyl acetamide in the target compound contrasts with the hydrazide group in compound 12 and the pyrrol-1-yl acetamide in compound 14 . The diethyl substitution likely increases lipophilicity (higher logP) compared to the hydrazide, which may improve membrane permeability but reduce aqueous solubility.
  • Molecular Weight : Compound 14 has a molecular weight of 442 g/mol (MS data), while the target compound’s molecular weight is expected to be similar (~450–470 g/mol) based on structural complexity .

Physicochemical and Pharmacokinetic Properties

  • Melting Points : Compound 12 melts at 194–195°C , suggesting high crystallinity, while compound 13 has a lower melting point (138–139°C ), possibly due to flexible pyrazole substituents . The target compound’s melting point is unreported but may align with 12 if similar rigidity exists.

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